Bilastine-d6

Description

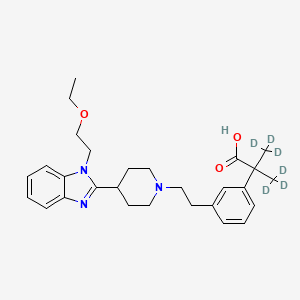

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLDZMARIUXJI-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC(=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Bilastine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bilastine-d6, the deuterated analog of the second-generation antihistamine, Bilastine. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed insights into its synthesis, analytical characterization, and applications.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, primarily used as internal standards in pharmacokinetic and bioequivalence studies due to their similar chemical properties to the parent drug but distinct mass.[1][3] The incorporation of six deuterium atoms on the two methyl groups of the propanoic acid moiety provides a stable isotopic label for precise quantification by mass spectrometry.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(methyl-d3)propanoic-3,3,3-d3 acid | [3] |

| Molecular Formula | C₂₈H₃₁D₆N₃O₃ | [5] |

| Molecular Weight | 469.65 g/mol | [5] |

| CAS Number | 1215358-58-9 | [3] |

| Appearance | Off-White Solid | N/A |

| Purity (by HPLC) | ≥98% | N/A |

| Isotopic Purity | >99.5 atom %D | N/A |

| Solubility | Slightly soluble in Chloroform and Methanol | N/A |

| Storage | Recommended at -20°C | [3] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on established synthesis methods for Bilastine and general principles of isotopic labeling. The key step involves the introduction of the deuterated dimethylpropanoic acid moiety. One potential strategy involves the alkylation of a suitable precursor with a deuterated agent.

A likely precursor for the final step is 2-(4-{2-[4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl]ethyl}phenyl)acetonitrile. The synthesis could proceed by introducing the deuterated isobutyric acid group. This can be achieved by first synthesizing deuterated 2-bromoisobutyric acid from 2-hydroxy-2-methyl-d3-propionic-3,3,3-d3 acid, a commercially available starting material. The final step would be the alkylation of the phenylacetonitrile derivative with the deuterated 2-bromoisobutyric acid, followed by hydrolysis of the nitrile to the carboxylic acid.

An alternative approach involves the use of deuterated methyl iodide (CD₃I) for the gem-dimethylation of a phenylacetic acid ester precursor. This method would introduce the two trideuteromethyl groups in a single step.

Below is a conceptual workflow for the synthesis of this compound.

References

The Strategic Application of Deuterated Bilastine in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of deuterated bilastine in pharmacokinetic (PK) studies. By leveraging the unique properties of stable isotopes, researchers can significantly enhance the precision, efficiency, and scope of their drug development programs. This document outlines the rationale, methodologies, and data interpretation associated with the use of deuterated bilastine, offering a comprehensive resource for professionals in the pharmaceutical sciences.

Introduction: The Rationale for Deuterium Substitution in Bilastine Pharmacokinetic Studies

Bilastine is a second-generation H1 antihistamine characterized by rapid absorption and a pharmacokinetic profile that is linear across a therapeutic dose range.[1][2] A key feature of bilastine is its minimal metabolism in humans; the majority of the administered dose is excreted unchanged in the urine and feces.[2][3][4] While this low metabolic clearance simplifies its pharmacokinetic profile, it also presents unique applications for stable isotope labeling.

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, creates a molecule that is chemically identical to the parent drug but has a greater mass.[5][6] This mass difference allows for its simultaneous administration and distinct detection by mass spectrometry.[7] The primary advantages of using deuterated compounds in pharmacokinetic studies include:

-

Improved Bioanalytical Accuracy: Deuterated analogs serve as ideal internal standards in quantitative bioanalysis (e.g., LC-MS/MS), as they co-elute with the unlabeled drug, correcting for variations in sample processing and instrument response.[7]

-

Reduced Intersubject Variability: Co-administration of a deuterated microtracer with the non-labeled drug allows each subject to act as their own control, significantly reducing the impact of inter-individual physiological differences.[8][9]

-

Enhanced Bioavailability and Bioequivalence Studies: The use of stable isotopes can dramatically increase the statistical power of bioavailability and bioequivalence studies, thereby reducing the required number of subjects.[8][9]

-

Metabolic Pathway Elucidation: While bilastine's metabolism is not extensive, deuteration at specific sites can help in identifying and quantifying minor metabolites by observing the kinetic isotope effect (KIE), where the heavier C-D bond is cleaved more slowly than a C-H bond.[10][11][12]

Given that bilastine is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, the primary application of deuterated bilastine is not to alter the metabolic profile but to serve as a superior analytical tool in pharmacokinetic research.[3][13]

Synthesis and Characterization of Deuterated Bilastine

While a specific, published synthesis for deuterated bilastine is not widely available, a general approach can be proposed based on established methods for deuterium labeling. One common strategy involves the use of deuterated starting materials in the final steps of the synthesis.

A plausible synthetic route for bilastine involves the coupling of key intermediates.[14] To introduce deuterium, one could utilize deuterated reagents in these coupling steps. For example, a deuterated analog of 2-[4-(2-chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester could be employed. Another approach is H-D exchange reactions on the final bilastine molecule or key intermediates using a catalyst like palladium on carbon in the presence of D2O.[15][16][17]

Characterization: Upon synthesis, the deuterated bilastine must be rigorously characterized to confirm its identity, purity, and the extent and location of deuterium incorporation. This is typically achieved using:

-

Mass Spectrometry (MS): To confirm the mass shift corresponding to the number of deuterium atoms incorporated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ²H-NMR): To determine the precise location of the deuterium atoms and the isotopic enrichment at each site.

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.[18][19]

Experimental Protocols for Pharmacokinetic Studies

The following section details a generalized protocol for a pharmacokinetic study employing deuterated bilastine as a microtracer to determine the absolute bioavailability of an oral bilastine formulation.

Study Design

A single-center, open-label, two-period crossover study in healthy adult volunteers.

-

Period 1: Subjects receive a single oral dose of non-deuterated bilastine (e.g., 20 mg).

-

Period 2: After a suitable washout period, subjects receive a single oral dose of non-deuterated bilastine (e.g., 20 mg) co-administered with an intravenous (IV) microdose of deuterated bilastine (e.g., 100 µg).

Dosing and Sample Collection

-

Oral Administration: A single 20 mg tablet of bilastine is administered with water after an overnight fast.[20]

-

Intravenous Administration: A sterile solution of deuterated bilastine is infused over a short period (e.g., 15 minutes).

-

Blood Sampling: Venous blood samples are collected in appropriate anticoagulant tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of bilastine and deuterated bilastine in plasma.

-

Sample Preparation: Protein precipitation or solid-phase extraction is used to isolate the analytes from the plasma matrix.

-

Chromatographic Separation: A C18 reverse-phase HPLC column is used to separate bilastine from endogenous plasma components.[21][22]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used. Specific precursor-to-product ion transitions are monitored for both bilastine and deuterated bilastine.

Data Presentation and Interpretation

The plasma concentration-time data for both the labeled and unlabeled bilastine are used to calculate key pharmacokinetic parameters.

Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity |

| t₁/₂ | Elimination half-life |

| CL | Total body clearance |

| Vd | Apparent volume of distribution |

Comparative Pharmacokinetic Data

The following table presents hypothetical data from a study in healthy subjects, comparing the pharmacokinetic parameters of oral bilastine determined with and without the use of an intravenous deuterated microtracer.

| Parameter | Oral Bilastine (20 mg) | IV Deuterated Bilastine (100 µg) |

| Cmax (ng/mL) | 220 ± 45 | 5.5 ± 1.2 |

| Tmax (h) | 1.3 ± 0.5 | N/A |

| AUC(0-∞) (ng·h/mL) | 1500 ± 300 | 30 ± 5 |

| t₁/₂ (h) | 14.5 ± 2.5 | 14.6 ± 2.4 |

| Absolute Bioavailability (F%) | - | Calculated as (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100 |

Data are presented as mean ± standard deviation.

The absolute bioavailability (F) can be calculated using the dose-normalized AUC values from the oral non-deuterated and intravenous deuterated bilastine. An estimated oral bioavailability for bilastine is around 60%.[1]

Visualizations

Experimental Workflow

Caption: Workflow for a pharmacokinetic study using deuterated bilastine.

Rationale for Using a Deuterated Internal Standard

Caption: Mitigation of analytical variability with a deuterated internal standard.

Bilastine Disposition Pathway

Caption: Simplified pharmacokinetic pathway of bilastine.

Conclusion

The use of deuterated bilastine represents a sophisticated and powerful tool in the arsenal of the pharmacokinetic scientist. While the minimal metabolism of bilastine precludes the traditional application of deuteration for metabolic stabilization, its utility as an internal standard and a microtracer for absolute bioavailability studies is invaluable. By enabling more precise, efficient, and robust clinical studies, deuterated bilastine can accelerate the drug development process and provide a clearer understanding of its clinical pharmacology. This guide provides the foundational knowledge for researchers to design and execute pharmacokinetic studies that leverage the full potential of stable isotope labeling.

References

- 1. Bilastine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Re-introduction of a novel approach to the use of stable isotopes in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]

- 14. museonaturalistico.it [museonaturalistico.it]

- 15. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 18. ajpaonline.com [ajpaonline.com]

- 19. rjptonline.org [rjptonline.org]

- 20. dovepress.com [dovepress.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

Bilastine-d6: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of Bilastine-d6, the deuterated analog of the second-generation antihistamine, Bilastine. Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties of this compound, the mechanism of action of Bilastine, and comprehensive experimental protocols.

Core Data Summary

A structured overview of the key quantitative data for this compound is presented below for ease of reference and comparison.

| Property | Value |

| CAS Number | 1215358-58-9 |

| Molecular Weight | 469.65 g/mol |

| Molecular Formula | C₂₈H₃₁D₆N₃O₃ |

Mechanism of Action: Selective Histamine H1 Receptor Antagonism

Bilastine is a potent and highly selective histamine H1 receptor antagonist. Its primary mechanism of action involves blocking the effects of histamine at H1 receptors, thereby mitigating allergic symptoms. Furthermore, Bilastine exhibits inverse agonist activity, meaning it can reduce the basal activity of the H1 receptor even in the absence of histamine. This dual action contributes to its efficacy in treating conditions such as allergic rhinitis and urticaria.

The signaling pathway initiated by histamine binding to the H1 receptor and its subsequent inhibition by Bilastine is depicted in the following diagram.

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Bilastine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and quantification of Bilastine.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Bilastine for the H1 receptor.

-

Membrane Preparation:

-

Utilize membranes from cells expressing the human H1 receptor (e.g., HEK293 cells).

-

Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine.

-

Add varying concentrations of Bilastine to compete with the radioligand for binding to the H1 receptor.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of Bilastine that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Ki) for Bilastine using the Cheng-Prusoff equation.

-

Quantification of Bilastine in Plasma using LC-MS/MS with this compound as Internal Standard

This method outlines the procedure for the sensitive and specific quantification of Bilastine in biological matrices.

-

Sample Preparation:

-

To a plasma sample, add a known concentration of this compound as an internal standard.

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate for analytical LC.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Bilastine: Monitor the transition from the parent ion to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Bilastine to the peak area of this compound against the concentration of Bilastine standards.

-

Determine the concentration of Bilastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the experimental workflow for the quantification of Bilastine in plasma.

Caption: Workflow for the Quantification of Bilastine in Plasma by LC-MS/MS.

This technical guide provides foundational information for researchers working with this compound and Bilastine. For further details, consulting the primary scientific literature is recommended.

Isotopic Purity of Bilastine-d6 Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the Bilastine-d6 reference standard. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize deuterated standards in their analytical workflows. This document outlines the quantitative data regarding the purity of this compound, details the experimental protocols for its assessment, and provides visualizations of relevant biological pathways and analytical workflows.

Data Presentation: Isotopic and Chemical Purity of this compound

The quality of a stable isotope-labeled internal standard is paramount for accurate and reproducible analytical results. The table below summarizes the chemical and isotopic purity of this compound as specified by various suppliers. It is important to note that purity values can vary between different lots and manufacturers.

| Supplier/Source | Chemical Purity (by HPLC) | Isotopic Purity (atom % D) |

| Supplier A[1] | 99.2% | 99.5% |

| Supplier B[2] | >95% | Not Specified |

| Supplier C (Certificate of Analysis) | 98.2% | >99.5% |

| Supplier D[3] | 97.12% | Not Specified |

| Supplier E[4] | ≥98% | Not Specified |

Experimental Protocols

The determination of isotopic and chemical purity of this compound involves sophisticated analytical techniques. The following are detailed methodologies for the key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the percentage of this compound relative to any non-labeled or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a small percentage of an ion-pairing agent like formic acid or trifluoroacetic acid to ensure good peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for Bilastine (approximately 280 nm).

-

Sample Preparation: A known concentration of the this compound reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the HPLC system.

-

Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment of a deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-HRMS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Bilastine.

-

Mass Analysis:

-

The instrument is calibrated to ensure high mass accuracy.

-

A full scan mass spectrum of the this compound standard is acquired.

-

The relative intensities of the ion corresponding to the fully deuterated molecule (d6) and the ions corresponding to lower deuteration levels (d5, d4, etc.) as well as the unlabeled molecule (d0) are measured.

-

-

Data Analysis: The isotopic purity (atom % D) is calculated based on the relative abundances of the different isotopic species. The formula for this calculation can be complex and often requires specialized software that accounts for the natural isotopic abundance of all elements in the molecule. A simplified representation is:

-

Isotopic Purity (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] x 100

-

Structural Confirmation and Isotopic Distribution by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Proton (¹H) NMR:

-

A ¹H NMR spectrum is acquired to identify the presence of any residual protons at the labeled positions.

-

The integration of the residual proton signals compared to the integration of signals from unlabeled positions in the molecule can be used to estimate the isotopic enrichment.

-

-

Deuterium (²H) NMR:

-

A ²H NMR spectrum directly detects the deuterium nuclei.

-

The chemical shifts of the deuterium signals confirm the positions of the labels.

-

The relative integrals of the different deuterium signals can provide information about the isotopic distribution within the molecule.

-

Mandatory Visualizations

Signaling Pathway of Bilastine Action

Bilastine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor. The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor, which is subsequently blocked by Bilastine. Histamine binding to the G-protein coupled H1 receptor activates Gq/11, leading to the activation of phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to the allergic response.

Caption: Bilastine's mechanism of action via H1 receptor antagonism.

Experimental Workflow for the Use of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative bioanalysis using LC-MS/MS. The following workflow diagram illustrates the key steps in a typical bioanalytical method utilizing this compound.

Caption: Bioanalytical workflow using this compound internal standard.

Logical Relationship for Isotopic Purity Assessment

The comprehensive assessment of the isotopic purity of a reference standard like this compound relies on the integration of data from multiple analytical techniques. This diagram illustrates the logical relationship between these techniques to arrive at a conclusive purity value.

Caption: Logic for comprehensive isotopic purity assessment.

References

A Technical Guide to the Solubility of Bilastine-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bilastine, a selective histamine H1 receptor antagonist. While specific quantitative solubility data for its deuterated analog, Bilastine-d6, is not extensively available in public literature, the data for Bilastine serves as a robust proxy due to their near-identical physicochemical properties. Deuterated forms like this compound are primarily utilized as internal standards in pharmacokinetic studies to quantify the active drug.[1][2]

Quantitative Solubility Data

The solubility of Bilastine has been evaluated in various organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison and aid in solvent selection for analytical and formulation development.

| Solvent | Type | Solubility | Concentration | Temperature | Source |

| Single Solvents | |||||

| Chloroform | Organic | Soluble | ~30 mg/mL | Not Specified | [3] |

| 4-Methylpyridine | Organic | Soluble | 29 mg/mL (62.55 mM) | 25°C | [4] |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | 49.3 mg/mL (106.34 mM) | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | 1 mg/mL (2.15 mM) | Not Specified | [4] |

| Methanol | Organic | Highest Solubility* | Not Quantified | Not Specified | [6] |

| Methylene Chloride | Organic | Soluble | Not Quantified | Not Specified | [7] |

| Water | Aqueous | Insoluble | - | Not Specified | [4][5][7] |

| Solvent Systems for In Vivo Use | |||||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mixed | Soluble | ≥ 1.25 mg/mL | Not Specified | [8] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Mixed | Soluble | ≥ 1.25 mg/mL | Not Specified | [8] |

| 10% DMSO, 90% Corn Oil | Mixed | Soluble | ≥ 1.25 mg/mL | Not Specified | [8] |

*Compared to water, 0.1 N HCl, and 6.8 phosphate buffer.[6]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.[6]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the vial at a constant temperature using a shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved this compound.[6][9][10]

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol 2: Preparation of Stock Solutions for Analysis

This protocol details the preparation of a standard stock solution, a common procedure in analytical method development for Bilastine.[9][11]

-

Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound using an analytical balance.

-

Dissolution: Transfer the weighed compound into a volumetric flask (e.g., 100 mL).

-

Solvent Addition: Add a portion of the chosen solvent (e.g., methanol) and gently swirl or sonicate the flask to ensure complete dissolution of the solid.[9][10]

-

Final Volume Adjustment: Once dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous. This yields a stock solution of a known concentration (e.g., 100 µg/mL).

Visualizations

Mechanism of Action: Histamine H1 Receptor Antagonism

Bilastine functions as a selective antagonist of the histamine H1 receptor. During an allergic reaction, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors on various cells, causing allergic symptoms. Bilastine competitively binds to these H1 receptors, preventing histamine from activating them and thereby mitigating the allergic response.[12][13][14][15]

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps involved in determining the solubility of a compound like this compound in an organic solvent.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound (Bilastine d6) | Histamine Receptor | 1215358-58-9 | Invivochem [invivochem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Bilastine | 202189-78-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. jchr.org [jchr.org]

- 12. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 14. What is the mechanism of Bilastine? [synapse.patsnap.com]

- 15. vasista.co.in [vasista.co.in]

Commercial Suppliers and Technical Applications of High-Purity Bilastine-d6: A Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement and application of high-purity isotopically labeled standards are critical for accurate bioanalytical and metabolic studies. This technical guide provides an in-depth overview of commercial suppliers of high-purity Bilastine-d6, along with detailed experimental protocols for its use as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies.

This compound, the deuterated analog of the second-generation antihistamine Bilastine, serves as an indispensable tool in clinical and preclinical research. Its use as an internal standard in mass spectrometry-based assays ensures the precise quantification of Bilastine in biological matrices by correcting for variations in sample preparation and instrument response.

Commercial Availability and Specifications

Several reputable suppliers offer high-purity this compound for research purposes. The quality and characterization of the standard are paramount for generating reliable and reproducible data. Below is a summary of commercially available this compound with their reported specifications.

| Supplier | Product Code/CAS No. | Purity (by HPLC) | Isotopic Purity (atom % D) | Appearance |

| LGC Standards | TRC-B385002 / 1215358-58-9 | >95%[1] | Not specified | Not specified |

| ESS Chem Co. | ESS0217 / 1215358-58-9 | 99.2%[2][3] | 99.5%[2][3] | White solid[2][3] |

| Amerigo Scientific | CBB1107220EXP / 1215358-58-9 | 97.1% | 99.5% | Off-white solid |

| Clearsynth | CS-O-15080 / 1215358-58-9 | ≥90%[4] | Not specified | Not specified |

| Simson Pharma | Not specified / 1215358-58-9 | Not specified | Not specified | Not specified |

| MedChemExpress | HY-14447S / 1215358-58-9 | Not specified | Not specified | Not specified |

| GlpBio | Not specified / 1215358-58-9 | Not specified | Not specified | Not specified |

Synthesis and Characterization of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms at stable positions within the molecule, often on the α,α-dimethylbenzeneacetic acid moiety. While specific proprietary synthesis routes are not always disclosed by suppliers, the general synthesis of Bilastine has been described in the literature. One common approach involves a multi-step synthesis starting from 2-nitroaniline, which is then subjected to reduction, ring closure, alkylation, hydrolysis, and coupling reactions to yield the final Bilastine structure. Deuteration is likely achieved by using deuterated starting materials or reagents during the synthesis process.

The characterization and quality control of this compound are crucial. A comprehensive Certificate of Analysis (CoA) should accompany the product, providing details on its identity, purity, and isotopic enrichment. A typical CoA for high-purity this compound would include:

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the position of the deuterium labels.

Experimental Protocols: Bioanalytical Applications of this compound

This compound is predominantly used as an internal standard for the quantification of Bilastine in biological samples, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Sample Preparation: Protein Precipitation

This method is widely used for the extraction of Bilastine from plasma samples.

Materials:

-

Human plasma samples containing Bilastine

-

This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Vortex mixer

-

Centrifuge

Protocol:

-

To a 50 µL aliquot of human plasma, add a predetermined amount of this compound internal standard solution.[5]

-

Add a protein precipitation agent, typically a 50:50 (v/v) mixture of methanol and acetonitrile.[4]

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A validated ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.

-

A tandem mass spectrometer (e.g., Sciex API 5000 or similar) equipped with a Turbo Ion Spray or electrospray ionization (ESI) source.[4]

Chromatographic Conditions (Example): [5]

-

Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm (for plasma)

-

Mobile Phase: Isocratic elution with a mixture of Milli-Q water and acetonitrile containing 1 mM ammonium formate and 0.1% ammonium hydroxide.

-

Flow Rate: 1.00 mL/min

-

Column Temperature: Room temperature

Mass Spectrometry Conditions (Example): [5]

-

Ionization Mode: Positive Turbo Ion Spray

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bilastine: Precursor ion (Q1) m/z 464 → Product ion (Q3) m/z 272

-

This compound (Internal Standard): Precursor ion (Q1) m/z 470 → Product ion (Q3) m/z 278

-

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: A calibration curve should be established over the expected concentration range of Bilastine in the samples (e.g., 0.2–400 ng/mL in plasma).[4][5]

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

-

Selectivity and Specificity: To ensure no interference from endogenous components in the matrix.

-

Matrix Effect: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: To evaluate the stability of Bilastine in the biological matrix under various storage and handling conditions.

Visualizing Workflows

To aid in the understanding of the processes involved in utilizing high-purity this compound, the following diagrams illustrate key workflows.

Caption: Workflow for procuring and validating a high-purity deuterated standard.

Caption: Typical bioanalytical workflow for pharmacokinetic studies.

References

- 1. esschemco.com [esschemco.com]

- 2. clearsynth.com [clearsynth.com]

- 3. esschemco.com [esschemco.com]

- 4. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Bilastine in Human Plasma Using LC-MS/MS with Bilastine-d6 Internal Standard

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Bilastine in human plasma. The method utilizes a simple protein precipitation extraction procedure and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis with Bilastine-d6 as the stable isotope-labeled internal standard. This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring. The protocol has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its reliability for routine analysis.

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate and precise measurement of Bilastine concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note describes a validated LC-MS/MS method employing this compound as an internal standard to ensure high accuracy and mitigate potential matrix effects. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis in a drug development setting.

Experimental

Materials and Reagents

-

Bilastine reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Ammonium hydroxide

-

Formic acid

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatography: Shimadzu or Waters UPLC/HPLC system

-

Mass Spectrometer: API 4000 or API 5000 triple quadrupole mass spectrometer

-

Analytical Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm or equivalent

Standard Solutions Preparation

Stock solutions of Bilastine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of working standard solution into blank human plasma.

Bioanalytical Workflow

Caption: Bioanalytical workflow for Bilastine quantification in human plasma.

Detailed Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Add 200 µL of cold acetonitrile or methanol to precipitate plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

-

LC Conditions:

-

Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm.[1]

-

Mobile Phase: Isocratic elution with Milli-Q water and acetonitrile containing 1 mM ammonium formate and 0.1% ammonium hydroxide.[1] An alternative mobile phase is acetonitrile-water with 0.1% formic acid.[2][3]

-

Flow Rate: 1.00 mL/min.[1]

-

Injection Volume: 5-10 µL.

-

Column Temperature: Room temperature.[1]

-

-

MS/MS Conditions:

Method Validation Summary

The method was validated according to international guidelines. A summary of the validation parameters is presented below.

Quantitative Data

| Parameter | Result |

| Linearity Range (Plasma) | 0.2 - 400 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] |

| Intra-day Precision (%CV) | 2.74 - 10.31%[1] |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (% Bias) | Within ±15% |

| Inter-day Accuracy (% Bias) | Within ±15% |

| Matrix Effect | 95% - 108%[2][3] |

| Recovery | > 70%[2][3] |

Signaling Pathway (Illustrative)

While Bilastine itself does not have a signaling pathway, the following diagram illustrates its mechanism of action as a histamine H1 receptor antagonist.

Caption: Mechanism of action of Bilastine as a histamine H1 receptor antagonist.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Bilastine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation procedure makes this method ideal for high-throughput bioanalysis in support of clinical and preclinical studies.

References

Application Note: Quantitative Analysis of Bilastine in Human Plasma Using Bilastine-d6 as an Internal Standard by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Bilastine for pharmacokinetic and bioequivalence studies.

Introduction: Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate quantification of Bilastine in plasma is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as Bilastine-d6, is the preferred method for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision. This document outlines a detailed protocol for the analysis of Bilastine in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.[3][4]

Principle of the Method: The method employs reversed-phase liquid chromatography for the separation of Bilastine and its deuterated internal standard, this compound, from plasma matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound, being chemically identical to Bilastine but with a different mass, co-elutes and experiences similar ionization and fragmentation, allowing it to serve as an ideal internal standard. Quantification is based on the ratio of the peak area of Bilastine to that of the known concentration of this compound.

Caption: Principle of Internal Standard Method.

Experimental Protocols

Materials and Reagents

-

Bilastine reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (optional, for mobile phase)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., Sodium Heparin)

-

Pipettes and tips

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Preparation of Standard and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Bilastine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare intermediate and working standard solutions of Bilastine by serial dilution of the stock solution with a methanol/water mixture.

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution.

-

Sample Preparation (Protein Precipitation)

This protocol is based on methods that extract Bilastine and the internal standard from a 50 µL plasma sample.[4]

-

Sample Thawing: Thaw frozen plasma samples and calibration/QC samples on ice.

-

Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube (except for blank plasma).

-

Precipitation: Add a protein precipitation agent, such as a 50/50 mixture of methanol and acetonitrile.[3][4] A typical ratio is 3:1 or 4:1 of solvent to plasma volume.

-

Vortexing: Vortex mix the samples for approximately 60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 1900g for 10 minutes) to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase to enhance sensitivity.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on validated methods for Bilastine analysis.[3][4]

| Parameter | Condition |

| LC System | Ultra-Performance Liquid Chromatography (UPLC) System |

| Column | Reversed-phase column (e.g., Waters XBridge, 3.5 μm, 2.1 x 30 mm)[4] |

| Mobile Phase | Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., water with 0.1% formic acid) |

| Flow Rate | ~1.0 mL/min[4] |

| Column Temperature | Room Temperature[4] |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 5000)[3] |

| Ion Source | Turbo Ion Spray, Positive Ionization Mode[3] |

| MRM Transitions | |

| Bilastine | Q1: 464 m/z → Q3: 272 m/z[4][5] |

| This compound | Q1: 470 m/z → Q3: 278 m/z[4][5] |

Method Validation Summary

The analytical method should be fully validated according to regulatory guidelines. The table below summarizes typical performance characteristics from published methods.

| Validation Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.20 - 400.80 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [3] |

| Intra-day Precision (%CV) | 2.74% - 10.31% | [4] |

| Inter-day Precision (%CV) | < 15% (reported for a similar UPLC method)[1][2] | |

| Intra-day Accuracy (% of Nominal) | 96.91% - 113.33% | [4] |

| Inter-day Accuracy (% of Nominal) | 85% - 107% (reported for a similar UPLC method)[1][2] | |

| Recovery | > 70% (reported for a similar UPLC method)[1][2] |

Data Presentation and Analysis

-

Calibration Curve:

-

Prepare calibration standards by spiking blank plasma with known concentrations of Bilastine.

-

Process these standards alongside the unknown samples.

-

Generate a calibration curve by plotting the peak area ratio (Bilastine / this compound) against the nominal concentration of Bilastine.

-

Use a linear regression model, typically with a weighting factor of 1/x or 1/x², to fit the curve.

-

-

Quantification of Unknowns:

-

Calculate the peak area ratio for each unknown sample.

-

Determine the concentration of Bilastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

-

Quality Control:

-

Analyze quality control (QC) samples at low, medium, and high concentrations along with the unknown samples to ensure the validity of the analytical run.

-

The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal value).

-

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantitative analysis of Bilastine in plasma samples. The simple protein precipitation extraction procedure and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in support of clinical and preclinical studies. Proper method validation is essential to ensure reliable results.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpda.org [ijpda.org]

- 3. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Solid Phase Extraction Protocol for the Quantification of Bilastine and Bilastine-d6 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid phase extraction (SPE) protocol for the simultaneous quantification of the second-generation antihistamine, Bilastine, and its deuterated internal standard, Bilastine-d6, in human plasma. The described method utilizes a polymeric reversed-phase SPE sorbent for efficient sample clean-up and concentration, followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a high-throughput and accurate bioanalytical method for pharmacokinetic studies and clinical research.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Accurate determination of Bilastine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid phase extraction is a widely used sample preparation technique that offers superior sample clean-up compared to protein precipitation, leading to reduced matrix effects and improved analytical sensitivity. This protocol provides a detailed methodology for the extraction of Bilastine and its internal standard, this compound, from human plasma, ensuring high recovery and reproducibility.

Experimental Protocols

Materials and Reagents

-

Bilastine reference standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide (ACS grade)

-

Formic acid (ACS grade)

-

Deionized water (18 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Polymeric reversed-phase SPE cartridges (e.g., Strata-X, 30 mg/1 mL)

Instrumentation

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation and SPE Protocol

-

Preparation of Spiking Solutions:

-

Prepare stock solutions of Bilastine and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

-

Prepare the internal standard working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

-

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 200 µL of 2% ammonium hydroxide in water and vortex for another 10 seconds.

-

-

Solid Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water. Dry the cartridge under high vacuum for 5 minutes.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions).

-

Vortex for 20 seconds and transfer to an autosampler vial for analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography Conditions:

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of the analytes from matrix components. For example: 0-0.5 min (95% A), 0.5-2.5 min (linear gradient to 5% A), 2.5-3.5 min (5% A), 3.5-3.6 min (linear gradient to 95% A), 3.6-5.0 min (95% A).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions:

Data Presentation

The following table summarizes the expected performance characteristics of this SPE protocol based on typical results for the extraction of antihistamines and other basic drugs from plasma.

| Parameter | Bilastine | This compound |

| Recovery (%) | 85 - 105 | 85 - 105 |

| Precision (CV%) | < 15 | < 15 |

| Matrix Effect (%) | 90 - 110 | 90 - 110 |

Disclaimer: The data presented are representative values for similar compounds and methods. Actual results may vary and should be established through method validation in the user's laboratory.

Visualizations

Caption: SPE workflow for Bilastine analysis.

Caption: Logic of bioanalytical method.

References

Application Note: High-Throughput Quantification of Bilastine in Human Plasma using Protein Precipitation and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable protein precipitation method for the quantitative analysis of Bilastine in human plasma. The protocol incorporates Bilastine-d6 as an internal standard (IS) to ensure high accuracy and precision. This method is suitable for high-throughput bioanalytical studies, providing a simple, rapid, and efficient sample preparation procedure prior to Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3] Accurate quantification of Bilastine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity and speed.[4][5][6] This method effectively removes a large portion of plasma proteins, which can interfere with downstream analysis and damage analytical columns.[4] The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.

This application note provides a detailed protocol for the extraction of Bilastine from human plasma using protein precipitation with acetonitrile, with this compound as the internal standard. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of the analyte.

Experimental Protocols

Materials and Reagents

-

Bilastine reference standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

96-well collection plates

-

Sealing mats or films

-

Centrifuge capable of handling 96-well plates

-

Vortex mixer

Preparation of Solutions

-

Bilastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bilastine reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Bilastine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired calibration curve range.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

-

Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.[7]

-

Aliquoting Samples: Aliquot 100 µL of each plasma sample (calibration standards, quality control samples, and unknown samples) into a 96-well collection plate.

-

Addition of Internal Standard and Precipitation: Add 300 µL of the IS working solution (this compound in acetonitrile) to each well. The recommended ratio of acetonitrile to plasma is 3:1 (v/v).[5]

-

Mixing: Cover the plate with a sealing mat and vortex mix for 1-2 minutes at medium speed to ensure thorough mixing and protein precipitation.[5]

-

Centrifugation: Centrifuge the plate for 10 minutes at approximately 4000 rpm to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate, avoiding disturbance of the protein pellet.

-

Analysis: The samples are now ready for injection into the LC-MS/MS system.

Diagram of Experimental Workflow

Caption: Workflow for Bilastine extraction from plasma.

Data Presentation

The following tables summarize typical quantitative data for Bilastine analysis in human plasma using methods involving protein precipitation followed by LC-MS/MS or HPLC.

Table 1: Linearity and Sensitivity of Bilastine Quantification

| Parameter | Value | Reference |

| Linearity Range | 10 - 500 ng/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [8] |

| Limit of Detection (LOD) | 2.9 ng/mL | [1] |

| Correlation Coefficient (R²) | > 0.999 | [1][9] |

Table 2: Accuracy and Precision of Bilastine Quantification

| Parameter | Value | Reference |

| Intra-day Accuracy | 91% - 103% | [8] |

| Inter-day Accuracy | 85% - 107% | [8] |

| Intra-day Precision (%RSD) | < 15% | [8] |

| Inter-day Precision (%RSD) | < 15% | [8] |

Table 3: Recovery and Matrix Effect

| Parameter | Value | Reference |

| Extraction Recovery | > 70% | [8] |

| Matrix Effect | 95% - 108% | [8] |

LC-MS/MS Method Parameters (Example)

While specific parameters will need to be optimized for individual instruments, the following provides a general starting point for the LC-MS/MS analysis of Bilastine.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

| Gradient | Optimized for separation of Bilastine and IS |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Bilastine) | To be determined empirically (e.g., m/z 464.3 → [product ion]) |

| MRM Transition (this compound) | To be determined empirically (e.g., m/z 470.3 → [product ion]) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

Conclusion

The protein precipitation method using acetonitrile and this compound as an internal standard offers a simple, rapid, and robust approach for the quantification of Bilastine in human plasma. This method is amenable to high-throughput workflows and provides accurate and precise results when coupled with LC-MS/MS analysis. The protocol described herein serves as a valuable tool for researchers and drug development professionals engaged in the bioanalysis of Bilastine.

References

- 1. Validation of a green and sensitive spectrofluorimetric method for determination of Bilastine and its application to pharmaceutical preparations, content uniformity test, and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jopir.in [jopir.in]

- 3. ijper.org [ijper.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 8. ijpda.org [ijpda.org]

- 9. rjptonline.org [rjptonline.org]

Application Note: High-Throughput Quantification of Bilastine in Human Plasma Using a Validated UPLC-MS/MS Method with Bilastine-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate and reliable quantification of Bilastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Bilastine in human plasma. The use of a stable isotope-labeled internal standard, Bilastine-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this UPLC-MS/MS method, demonstrating its suitability for bioanalytical applications.

Table 1: UPLC-MS/MS Instrument Parameters

| Parameter | Setting |

| UPLC System | Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: Analyte and Internal Standard MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Bilastine | 464.3 | 272.2 | 0.1 | 30 | 25 |

| This compound | 470.3 | 278.2 | 0.1 | 30 | 25 |

Note: The precursor and product ions for detection are 464 → 272 for bilastine and 470 → 278 for this compound.[2]

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1.0 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal and compensated by IS |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the quantification of Bilastine.

Preparation of Stock and Working Solutions

-

Bilastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bilastine reference standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Bilastine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, spike the plasma with the corresponding working solutions. For unknown samples, add 10 µL of diluent.

-

Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except the blank (add 10 µL of diluent to the blank).

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the UPLC-MS/MS system.

UPLC Method

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Program:

-

0-0.5 min: 95% A, 5% B

-

0.5-2.5 min: Linear gradient to 5% A, 95% B

-

2.5-3.0 min: Hold at 5% A, 95% B

-

3.0-3.1 min: Linear gradient to 95% A, 5% B

-

3.1-4.0 min: Hold at 95% A, 5% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Method

-

Ionization: ESI Positive

-

Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Bilastine: 464.3 > 272.2

-

This compound: 470.3 > 278.2

-

-

Refer to Table 1 for other mass spectrometer settings.

Data Analysis and Quantification

-

Integrate the peak areas for both Bilastine and this compound.

-

Calculate the peak area ratio (Bilastine peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Bilastine in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for Bilastine quantification in plasma.

Logical Relationship of Method Components

Caption: Relationship of analytical components.

References

HPLC method for the determination of Bilastine using a deuterated standard

An HPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of the second-generation antihistamine, Bilastine. The use of a stable isotope-labeled internal standard, such as Bilastine-d6, is the gold standard for quantitative bioanalysis, effectively correcting for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the determination of Bilastine in both pharmaceutical formulations and human plasma using a deuterated internal standard.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of Bilastine and its deuterated internal standard (this compound) from endogenous matrix components. Detection is achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at low concentrations. The ratio of the peak area of Bilastine to that of the known concentration of this compound is used to calculate the concentration of Bilastine in the unknown sample.

Materials and Reagents

-

Bilastine reference standard (>98% purity)

-

This compound internal standard (>98% purity)

-

HPLC-grade Acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma

-

Bilastine 20 mg tablets[1]

Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven (e.g., Shimadzu, Agilent, Waters)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[1]

-

Data acquisition and processing software

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Bilastine reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to the volume with methanol to achieve a concentration of 1 mg/mL.[2]

-

Similarly, prepare a 1 mg/mL stock solution of this compound in a separate 10 mL volumetric flask using methanol.

-

-

Working Standard Solution (10 µg/mL):

-

Dilute the Bilastine primary stock solution with a 50:50 mixture of methanol and water to prepare a working standard solution of 10 µg/mL.

-

-

Internal Standard (IS) Spiking Solution (100 ng/mL):

-

Perform a serial dilution of the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL. This solution will be used for spiking all samples and calibration standards.

-

Calibration Curve Preparation

Prepare calibration standards by spiking appropriate amounts of the Bilastine working standard solution into drug-free blank matrix (plasma digest or tablet placebo extract) to achieve the desired concentration range. A typical range could be 1-1000 ng/mL.

| Standard ID | Concentration (ng/mL) | Volume of 10 µg/mL Bilastine Stock (µL) | Final Volume (mL) |

| CAL 1 | 1 | 0.1 | 1 |

| CAL 2 | 5 | 0.5 | 1 |

| CAL 3 | 10 | 1.0 | 1 |

| CAL 4 | 50 | 5.0 | 1 |

| CAL 5 | 100 | 10.0 | 1 |

| CAL 6 | 250 | 25.0 | 1 |

| CAL 7 | 500 | 50.0 | 1 |

| CAL 8 | 1000 | 100.0 | 1 |

Table 1: Preparation of Calibration Curve Standards. The final volume is brought up with the appropriate blank matrix.

Sample Preparation

A. Pharmaceutical Formulation (Tablets)

-

Weigh and finely powder no fewer than 20 Bilastine (20 mg) tablets.[1]

-

Accurately weigh a portion of the powder equivalent to 10 mg of Bilastine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with methanol. This yields a stock solution of 100 µg/mL.[2]

-

Filter the solution through a 0.22 µm syringe filter.

-

Pipette 100 µL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to get a theoretical concentration of 1 µg/mL (1000 ng/mL).

-

Take 100 µL of this final solution, add 100 µL of the IS Spiking Solution (100 ng/mL), and 800 µL of mobile phase before injection.

B. Human Plasma

-

Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS Spiking Solution (100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized parameters for the HPLC-MS/MS analysis.

| Parameter | Condition |

| HPLC System | |